4-Chloro-2-ethylbenzoic acid
Overview
Description
4-Chloro-2-ethylbenzoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where a chlorine atom is substituted at the fourth position and an ethyl group at the second position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylbenzoic acid can be achieved through several methods. One common method involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position relative to the carboxyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed:
- Substitution reactions can yield various substituted benzoic acids.
- Reduction reactions can produce 4-chloro-2-ethylbenzyl alcohol or 4-chloro-2-ethylbenzaldehyde.
- Oxidation reactions can result in 4-chloro-2-carboxybenzoic acid .
Scientific Research Applications
4-Chloro-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure with a methyl group instead of an ethyl group.
4-Chlorobenzoic acid: Lacks the ethyl group, only has a chlorine substituent.
2-Ethylbenzoic acid: Lacks the chlorine substituent, only has an ethyl group.
Uniqueness: 4-Chloro-2-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-ethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBBSKHKUSUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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